Cas no 1234853-20-3 (N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide)

N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide structure
1234853-20-3 structure
Product Name:N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide
CAS No:1234853-20-3
MF:C25H30FN3O3
MW:439.522409915924
CID:6291928
PubChem ID:49693082
Update Time:2025-07-15

N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide
    • 1234853-20-3
    • N-(4-fluorophenyl)-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide
    • N-(4-fluorophenyl)-4-((4-phenyltetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide
    • AKOS024492617
    • F5033-7793
    • N-(4-fluorophenyl)-4-[[(4-phenyloxane-4-carbonyl)amino]methyl]piperidine-1-carboxamide
    • VU0631788-1
    • Inchi: 1S/C25H30FN3O3/c26-21-6-8-22(9-7-21)28-24(31)29-14-10-19(11-15-29)18-27-23(30)25(12-16-32-17-13-25)20-4-2-1-3-5-20/h1-9,19H,10-18H2,(H,27,30)(H,28,31)
    • InChI Key: ZNRAZKFWDUEGPF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(N1CCC(CNC(C2(C3C=CC=CC=3)CCOCC2)=O)CC1)=O

Computed Properties

  • Exact Mass: 439.227
  • Monoisotopic Mass: 439.227
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.7A^2
  • XLogP3: 3.1

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Additional information on N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide

Comprehensive Overview of N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide (CAS No. 1234853-20-3)

N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide (CAS No. 1234853-20-3) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound, characterized by its piperidine core and fluorophenyl moiety, is often studied for its interactions with biological targets, particularly in the context of central nervous system (CNS) disorders and receptor modulation. Researchers are increasingly exploring its role in drug discovery and medicinal chemistry, making it a subject of interest in both academic and industrial settings.

The molecular structure of N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide includes a piperidine-1-carboxamide scaffold, which is a common motif in many bioactive molecules. The presence of a 4-fluorophenyl group enhances its binding affinity to specific receptors, while the 4-phenyloxan-4-yl moiety contributes to its stability and solubility. These structural attributes make it a promising candidate for further development in targeted therapies, particularly in areas such as neurodegenerative diseases and pain management.

In recent years, the compound has been linked to studies on G-protein-coupled receptors (GPCRs), a family of proteins that are critical in signal transduction and are often targeted by pharmaceuticals. The fluorine atom in the molecule is particularly noteworthy, as it can influence the compound's metabolic stability and bioavailability, which are key factors in drug design. This has led to a surge in searches for terms like "fluorinated piperidine derivatives" and "GPCR modulators" in scientific databases and search engines.

Another area of interest is the compound's potential application in precision medicine, where tailored therapies are developed based on individual genetic profiles. The N-(4-fluorophenyl) group, combined with the piperidine backbone, suggests possible utility in personalized treatment regimens for conditions such as epilepsy or mood disorders. This aligns with current trends in healthcare, where patients and professionals alike are searching for "next-generation CNS drugs" and "innovative neurotherapeutics."

From a synthetic chemistry perspective, the preparation of N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide involves multi-step organic reactions, including amide coupling and ring formation. Researchers often optimize these processes to improve yield and purity, which are critical for preclinical studies. The compound's CAS No. 1234853-20-3 serves as a unique identifier in chemical databases, facilitating its tracking in patent literature and regulatory submissions.

As the demand for novel therapeutics grows, so does the interest in compounds like N-(4-fluorophenyl)-4-{(4-phenyloxan-4-yl)formamidomethyl}piperidine-1-carboxamide. Its combination of structural complexity and bioactive potential positions it as a valuable subject for ongoing research. Whether in the context of academic investigations or industrial drug development, this compound exemplifies the intersection of chemistry and biology in modern science.

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